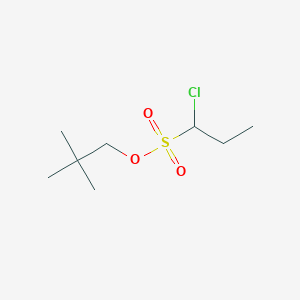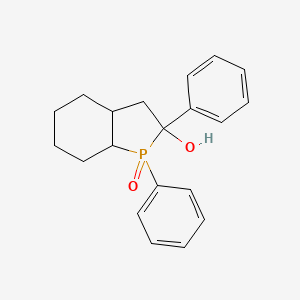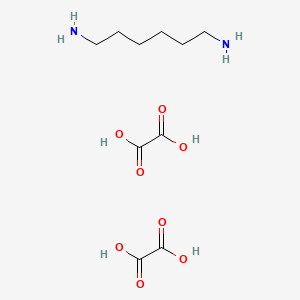
Hexane-1,6-diamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is a colorless solid with a strong amine odor and is primarily used in the production of polymers, such as nylon 66 . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula (COOH)₂. It is a colorless crystalline solid that is soluble in water and is commonly used as a cleaning agent and in various chemical synthesis processes .
Preparation Methods
Hexane-1,6-diamine: Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile. The reaction involves the following steps:
- Adiponitrile is hydrogenated in the presence of a catalyst, such as cobalt or iron, and ammonia.
- The reaction is conducted on molten adiponitrile diluted with ammonia, resulting in hexane-1,6-diamine .
An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Oxalic Acid: Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of carbohydrates with nitric acid in the presence of vanadium pentoxide as a catalyst .
Chemical Reactions Analysis
Hexane-1,6-diamine: Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids, such as adipic acid, to form polyamides like nylon 66.
Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, which is used in the production of polyurethane.
Cross-linking: It serves as a cross-linking agent in epoxy resins.
Oxalic Acid: Oxalic acid undergoes several types of reactions, including:
Reduction: It can be reduced to glycolic acid using reducing agents like zinc and hydrochloric acid.
Decomposition: When heated, oxalic acid decomposes into carbon dioxide and formic acid.
Complexation: It forms complexes with metal ions, which are used in various applications, including metal cleaning and extraction.
Scientific Research Applications
Hexane-1,6-diamine: Hexane-1,6-diamine is primarily used in the production of polymers. Its applications include:
Nylon 66 Production: It is a key monomer in the production of nylon 66, which is used in textiles, plastics, and automotive parts.
Polyurethane Production: It is used to produce hexamethylene diisocyanate, a monomer for polyurethane.
Epoxy Resins: It acts as a cross-linking agent in epoxy resins, enhancing their mechanical properties.
Oxalic Acid: Oxalic acid has various applications in scientific research, including:
Cleaning Agent: It is used as a cleaning agent for removing rust and stains.
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Metal Complexation: It forms complexes with metal ions, which are used in metal extraction and purification processes.
Mechanism of Action
Hexane-1,6-diamine: Hexane-1,6-diamine exerts its effects primarily through its amine functional groups. These groups participate in condensation reactions with carboxylic acids to form amide bonds, leading to the formation of polymers like nylon 66 . The amine groups also react with isocyanates to form urethane linkages in polyurethanes .
Oxalic Acid: Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in metal cleaning and extraction processes . Additionally, oxalic acid can undergo redox reactions, serving as a reducing agent in various chemical reactions .
Comparison with Similar Compounds
Hexane-1,6-diamine: Similar compounds include:
Pentylamine: A shorter-chain amine with similar reactivity but different physical properties.
Cadaverine: A diamine with a similar structure but different applications.
Methylhexanamine: A structurally related amine with different uses.
Oxalic Acid: Similar compounds include:
Properties
CAS No. |
93787-01-0 |
|---|---|
Molecular Formula |
C10H20N2O8 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
hexane-1,6-diamine;oxalic acid |
InChI |
InChI=1S/C6H16N2.2C2H2O4/c7-5-3-1-2-4-6-8;2*3-1(4)2(5)6/h1-8H2;2*(H,3,4)(H,5,6) |
InChI Key |
MFNZPARXWHPQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




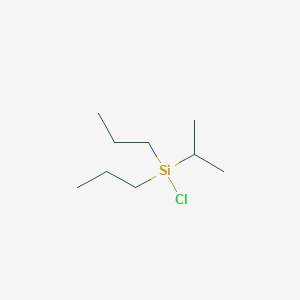
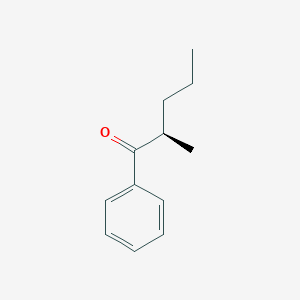
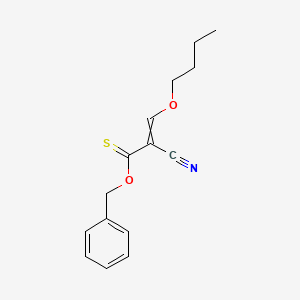
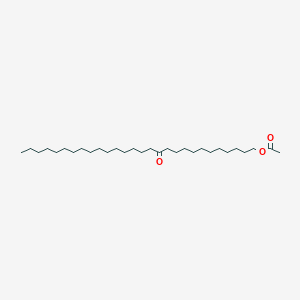
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
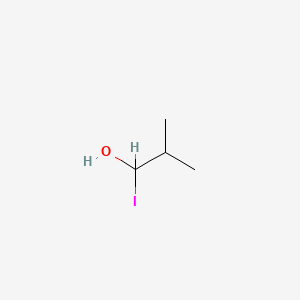
![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
